N-(2-ethylphenyl)-1-benzofuran-2-carboxamide
Description
Properties
IUPAC Name |
N-(2-ethylphenyl)-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2/c1-2-12-7-3-5-9-14(12)18-17(19)16-11-13-8-4-6-10-15(13)20-16/h3-11H,2H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARFFEBLWUKIXOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N-(2-ethylphenyl)-1-benzofuran-2-carboxamide typically begins with the preparation of 2-ethylphenylamine and 1-benzofuran-2-carboxylic acid.
Amidation Reaction: The primary synthetic route involves the amidation of 1-benzofuran-2-carboxylic acid with 2-ethylphenylamine. This reaction is usually carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Reaction Conditions: The reaction is typically conducted in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods:
Large-Scale Synthesis: For industrial production, the synthesis may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain high-purity this compound.
Chemical Reactions Analysis
Reaction Types
The compound undergoes diverse chemical transformations, including:
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Oxidation : The benzofuran core can be oxidized to form quinone derivatives, particularly at the aromatic ring. Common oxidizing agents include potassium permanganate (KMnO₄) under acidic conditions .
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Reduction : The amide group may undergo reduction to form corresponding amines or alcohols, depending on reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) .
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Substitution : Electrophilic substitution reactions (e.g., halogenation or nitration) can occur at aromatic positions, influenced by directing effects of substituents. Reagents such as nitric acid (HNO₃) or bromine (Br₂) are typically employed .
Reagents and Reaction Conditions
Mechanistic Insights
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Amidation Efficiency : The use of DCC/DMAP ensures high yields by minimizing side reactions like hydrolysis .
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Oxidative Stability : The benzofuran core’s susceptibility to oxidation depends on substituents (e.g., electron-donating groups may deactivate the ring) .
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Reduction Pathways : Selective reduction of the amide group without altering the aromatic ring requires controlled conditions (e.g., milder reducing agents like NaBH₄ vs. LiAlH₄) .
Research Findings
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Biological Implications : While direct data on this compound is limited, related benzofuran derivatives exhibit enzyme inhibition (e.g., kinase inhibition) and receptor modulation , suggesting potential therapeutic applications .
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Spectral Analysis : Characterization via ¹H NMR and HRMS confirms structural integrity, with peaks corresponding to the benzofuran ring and ethylphenyl substituent .
Scientific Research Applications
Chemical Structure and Synthesis
Chemical Structure:
- IUPAC Name: N-(2-ethylphenyl)-1-benzofuran-2-carboxamide
- Molecular Formula: C18H19NO2
- Structural Features: The compound consists of a benzofuran core with an ethylphenyl substituent and a carboxamide functional group, which contributes to its biological activity and interaction with various biological targets.
Synthesis Methods:
The synthesis of this compound can be achieved through several methods, including:
- Amide Coupling Reactions: Utilizing coupling agents like EDCI or DCC to form the amide bond.
- C–H Functionalization: Employing directed C–H arylation techniques to introduce the ethylphenyl group onto the benzofuran scaffold .
- Modular Synthetic Routes: Recent methodologies emphasize modular approaches that allow for rapid assembly of complex structures while minimizing by-products .
Medicinal Chemistry
This compound has been investigated for its potential as a drug candidate due to its diverse biological activities:
- Anticancer Properties: Research indicates that compounds with similar benzofuran structures exhibit significant cytotoxicity against various cancer cell lines. Modifications to the benzofuran structure can enhance this activity, making it a candidate for further development in cancer therapy .
- Antimicrobial Activity: Studies have shown that benzofuran derivatives can possess significant antibacterial properties. The presence of specific substituents on the benzofuran ring is crucial for enhancing these effects .
Neuroprotective Applications
Recent studies have highlighted the neuroprotective potential of benzofuran derivatives, including this compound. These compounds have demonstrated the ability to modulate amyloid-beta aggregation, a key factor in neurodegenerative diseases like Alzheimer's. In vitro studies showed that certain derivatives provided significant protection against Aβ42-induced cytotoxicity in neuronal cell lines .
Interaction with Biological Macromolecules
Understanding how this compound interacts with proteins and enzymes is critical for elucidating its mechanism of action. Research focuses on:
- Binding Affinity Studies: Investigating how the compound binds to specific molecular targets involved in disease pathways.
- Enzyme Modulation: Exploring its role in modulating enzyme activity, which can lead to therapeutic effects .
Data Tables
Case Studies
Case Study 1: Anticancer Activity
A study conducted on various benzofuran derivatives, including this compound, revealed promising IC50 values against human cancer cell lines. The modifications enhanced their cytotoxicity, suggesting that this compound could serve as a lead structure for developing new anticancer agents.
Case Study 2: Neuroprotective Effects
In vitro experiments demonstrated that this compound could significantly reduce neuronal death induced by amyloid-beta peptides. This finding supports its potential use in treating neurodegenerative diseases, warranting further investigation into its pharmacodynamics and safety profile.
Mechanism of Action
Molecular Targets and Pathways:
Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes, interfering with their catalytic activity.
Receptor Binding: It can bind to certain receptors, modulating their activity and influencing cellular signaling pathways.
Pathway Modulation: By interacting with key molecular targets, N-(2-ethylphenyl)-1-benzofuran-2-carboxamide can alter various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
α7 nAChR Agonists with Azabicyclo Substituents
Compound : N-[(3R)-1-azabicyclo[2.2.2]oct-3-yl]-7-[2-(methoxy)phenyl]-1-benzofuran-2-carboxamide
- Molecular Formula : C₂₃H₂₃N₃O₃
- Molecular Weight : 389.45 g/mol
- Key Features : Incorporates a 7-methoxyphenyl group on the benzofuran core and a 1-azabicyclo[2.2.2]octane substituent.
- Pharmacology : Demonstrated potent α7 nAChR agonist activity, improving working and recognition memory in rodent models of cognitive impairment .
- Comparison : Unlike the target compound’s ethylphenyl group, this analog’s azabicyclo moiety enhances receptor binding affinity, while the methoxy group may influence pharmacokinetics (e.g., metabolic stability).
Compound : TC-5619 (N-[2-(pyridin-3-ylmethyl)-1-azabicyclo[2.2.2]oct-3-yl]-1-benzofuran-2-carboxamide)
- Molecular Formula : C₂₄H₂₄N₄O₂
- Molecular Weight : 400.47 g/mol
- Key Features : Contains a pyridinylmethyl group on the azabicyclo ring.
- Pharmacology : Selective α7 nAChR agonist with efficacy in animal models of schizophrenia and cognitive dysfunction .
Benzofuran Carboxamides with Heterocyclic Substituents
Compound : N-(2-Phenyl-1,3-benzoxazol-5-yl)-1-benzofuran-2-carboxamide
- Molecular Formula : C₂₂H₁₄N₂O₃
- Molecular Weight : 354.36 g/mol
- Key Features : Features a benzoxazole ring linked to the amide nitrogen.
- Comparison: The benzoxazole group may confer rigidity and π-stacking interactions, contrasting with the flexible ethyl group in the target compound. No direct pharmacological data are available .
Compound : N-[2-(5-Fluoro-1H-indol-3-yl)ethyl]-1-benzofuran-2-carboxamide
- Molecular Formula : C₁₉H₁₅FN₂O₂
- Molecular Weight : 322.34 g/mol
- Key Features : Contains a fluorinated indole moiety.
Piperidine and Other Amine Derivatives
Compound : N-(Piperidin-4-yl)-1-benzofuran-2-carboxamide Hydrochloride
- Molecular Formula : C₁₄H₁₆N₂O₂·HCl
- Molecular Weight : 280.74 g/mol
- Key Features : Piperidine substituent with hydrochloride salt.
- Pharmacology : Used as a research chemical, likely targeting central nervous system receptors (e.g., σ receptors) .
- Comparison : The basic piperidine group enhances water solubility compared to the neutral ethylphenyl group.
Structural-Activity Relationship (SAR) Insights
- Amide Substituents : Azabicyclo or piperidine groups enhance receptor binding (e.g., α7 nAChR) but increase molecular weight and complexity.
- Benzofuran Modifications : Methoxy or heterocyclic additions (e.g., benzoxazole) alter electronic properties and bioavailability.
- Ethylphenyl Group : The ortho-ethyl group in the target compound may optimize lipophilicity for blood-brain barrier penetration, though this requires experimental validation.
Biological Activity
N-(2-ethylphenyl)-1-benzofuran-2-carboxamide is a compound belonging to the class of benzofuran derivatives, which are recognized for their diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Structural Characteristics
This compound features a benzofuran core with an ethylphenyl substituent and a carboxamide functional group. The structural configuration significantly influences its pharmacological properties, such as solubility and interactions with biological targets, making it a subject of interest in medicinal chemistry.
Biological Activities
Benzofuran derivatives, including this compound, exhibit a range of biological activities:
- Anticancer Activity : Several studies have indicated that benzofuran derivatives can inhibit the growth of various cancer cell lines. For instance, compounds structurally similar to this compound have shown significant growth inhibitory effects against cancer cells such as HCT15 and PC-3 with GI50 values in the low micromolar range .
- Antioxidant Properties : The compound has been noted for its antioxidant activity, which is crucial in protecting cells from oxidative stress. This activity is often assessed through various assays that measure the ability to scavenge free radicals .
- Antiviral Potential : Some benzofuran derivatives have shown efficacy against viral infections. For example, specific analogs have demonstrated antiviral activity against yellow fever virus (YFV), indicating the potential for further exploration in antiviral drug development .
The mechanisms underlying the biological activities of this compound are still being elucidated but may involve:
- Inhibition of Key Enzymes : Similar compounds have been reported to inhibit enzymes associated with cancer progression and viral replication. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells.
- Modulation of Signaling Pathways : Benzofurans may interact with various cellular signaling pathways, including those involved in inflammation and cell survival. For example, some derivatives have been shown to inhibit NF-kB signaling, which is critical in cancer and inflammatory responses .
Case Studies
Several studies provide insights into the biological activities of this compound:
- Anticancer Activity Assessment : In vitro studies demonstrated that related benzofuran derivatives exhibited significant cytotoxicity against multiple cancer cell lines, including leukemia and colon cancer cells. The IC50 values ranged from 2.20 µM to 5.86 µM across different cell lines .
- Antioxidant Evaluation : Research indicated that compounds within this class exhibited moderate to high antioxidant activity, with specific derivatives showing effective radical scavenging capabilities .
- Antiviral Studies : A comparative analysis of various benzofuran derivatives revealed promising antiviral activities against YFV, suggesting that structural modifications could enhance efficacy against other viral pathogens .
Comparative Analysis of Related Compounds
The following table summarizes the biological activities of several compounds structurally related to this compound:
| Compound Name | Structure Features | Notable Activities |
|---|---|---|
| 7-Methoxy-N-(substituted phenyl)benzofuran-2-carboxamide | Methoxy group on benzofuran | Neuroprotective and antioxidant effects |
| 5-Aminobenzofuran-2-carboxamide | Amino group substitution on benzofuran | Potential anticancer activity |
| 4-Methylbenzofuran-2-carboxamide | Methyl substitution on benzofuran | Anti-inflammatory properties |
Q & A
Q. What synthetic routes are recommended for N-(2-ethylphenyl)-1-benzofuran-2-carboxamide, and what critical steps ensure high purity?
Methodological Answer:
- Core Synthesis : Begin with 1-benzofuran-2-carboxylic acid (CAS 496-41-3) as the starting material. React with thionyl chloride (SOCl₂) to form the acyl chloride intermediate.
- Amide Coupling : Use Pd-catalyzed C–H arylation or Buchwald-Hartwig coupling to introduce the 2-ethylphenyl group. Optimize reaction conditions (e.g., Pd(OAc)₂, Xantphos ligand, K₂CO₃, in toluene at 110°C for 12–24 hours) .
- Transamidation : For regioselective amidation, employ a one-pot, two-step procedure with trimethylaluminum (TMA) as a catalyst in anhydrous dichloromethane (DCM) .
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water mixtures to achieve >95% purity. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. What analytical techniques are most effective for characterizing this compound?
Methodological Answer:
- Spectroscopy :
- IR Spectroscopy : Identify key functional groups (amide N–H stretch at ~3300 cm⁻¹, carbonyl C=O at ~1680 cm⁻¹) .
- NMR : Use ¹H and ¹³C NMR in deuterated DMSO to confirm aromatic protons (δ 6.8–8.1 ppm) and amide linkages (δ 2.4–3.1 ppm for ethyl groups) .
- X-ray Crystallography : Resolve intramolecular interactions (e.g., hydrogen bonds between the amide N–H and carbonyl O) and dihedral angles between aromatic rings. For example, furan and phenyl rings in similar compounds exhibit dihedral angles of ~9–10° .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z calculated for C₁₇H₁₅NO₂: 265.1103) .
Q. What is the primary pharmacological target of this compound, and how is its activity evaluated?
Methodological Answer:
- Target : The compound is a selective agonist of the α7 nicotinic acetylcholine receptor (α7 nAChR), implicated in cognitive enhancement and neurodegenerative disease research .
- In Vitro Assays :
- Receptor Binding : Use radioligand displacement assays (e.g., [³H]-MLA competition in HEK-293 cells expressing α7 nAChR). EC₅₀ values for similar benzofuran carboxamides range from 10–100 nM .
- Calcium Flux : Measure intracellular Ca²⁺ mobilization via FLIPR in cells co-expressing α7 nAChR and chaperone protein RIC-3 .
- In Vivo Models :
- Rodent Memory Tests : Evaluate working memory using the T-maze spontaneous alternation task or novel object recognition (NOR). Effective doses for memory improvement in mice are typically 1–10 mg/kg (i.p.) .
Advanced Research Questions
Q. How can synthesis yield and purity be optimized for this compound under scale-up conditions?
Methodological Answer:
- Catalyst Optimization : Replace Pd(OAc)₂ with Pd₂(dba)₃ for improved turnover in C–H arylation. Use microwave-assisted synthesis to reduce reaction time (e.g., 150°C for 2 hours vs. 24 hours conventional) .
- Continuous Flow Reactors : Implement microfluidic systems for precise temperature control and reduced side-product formation during amidation .
- Quality Control : Use inline PAT (Process Analytical Technology) tools like FTIR and Raman spectroscopy to monitor reaction progress in real time .
Q. How should researchers address contradictory data in pharmacological studies (e.g., variable efficacy across behavioral assays)?
Methodological Answer:
- Model Selection : Compare outcomes across multiple assays (e.g., Morris water maze for spatial memory vs. passive avoidance for fear conditioning). Contradictions may arise from task-specific cognitive demands .
- Dose-Response Curves : Test a broader dose range (0.1–30 mg/kg) to identify bell-shaped efficacy curves common in α7 nAChR agonists .
- Receptor Density Analysis : Use autoradiography or qPCR to assess regional α7 nAChR expression in brain tissues (e.g., higher hippocampal vs. cortical receptor density may explain task-specific effects) .
Q. What strategies are recommended for studying structure-activity relationships (SAR) in benzofuran carboxamide derivatives?
Methodological Answer:
- Scaffold Modification : Systematically vary substituents (e.g., replace 2-ethylphenyl with 2-methoxyphenyl or bicyclo[3.1.0]hexanyl groups) and compare α7 nAChR binding affinity .
- Computational Modeling : Perform molecular docking (e.g., using AutoDock Vina) to predict interactions with α7 nAChR’s aromatic pocket. Key residues: Trp⁵⁵, Tyr⁹³, and Tyr¹⁸⁸ .
- In Vivo Pharmacokinetics : Correlate substituent lipophilicity (logP) with brain penetration using LC-MS/MS to measure compound levels in cerebrospinal fluid (CSF) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
